Cas no 1322-20-9 ([1,1'-Biphenyl]ol)
[1,1'-Biphenyl]ol structure
Product Name:[1,1'-Biphenyl]ol
[1,1'-Biphenyl]ol 화학적 및 물리적 성질
이름 및 식별자
-
- [1,1'-Biphenyl]ol
- 4-Biphenylol
- 4-HYDROXYBIPHENYL
- 4-Hydroxydiphenyl
- Biphenyl-4-ol
- Paraxenol
- p-Biphenylol
- p-Hydroxybiphenyl
- p-Phenylphenol
- Phenylphenol(general)
- CCRIS 1836
- AC-10045
- F0138-0794
- BIDD:ER0225
- UNII-9P55LV4O0G
- Tox21_302734
- 4-BIPHENYLOL [HSDB]
- DTXCID601152
- (1,1'-Biphenyl)-4-ol
- 4-Phenylphenol-13C6
- NSC 1858
- UNII-50LH4BZ6MD
- DAICARRIER DK-CN
- para-Phenylphenol
- EINECS 202-179-2
- NSC1858
- BDBM50149238
- NCGC00256447-01
- [1,1''-biphenyl]-4-ol
- p-Hydroxydiphenyl
- 446276-69-3
- W-100277
- 92-69-3
- 4-Hydroxy-1,1'-biphenyl
- MFCD00002347
- EINECS 215-333-9
- Tetrasin P 300
- D70652
- 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)
- EC 202-179-2
- HSDB 5277
- Z104474848
- ARACHIDONICACID,[1-14C]-
- DTXSID7021152
- ChemDiv2_000198
- 4-Diphenylol
- BB 0295951
- 1-Hydroxy-4-phenylbenzene
- [1,1/'-biphenyl]ol
- MK-1100
- p-Xenol
- 4-hydroxy biphenyl
- 50LH4BZ6MD
- AI3-00080
- HMS1369I22
- Biphenyl, 4-hydroxy-
- SR-01000395951
- NCGC00249191-02
- 4-HYDROXY-BIPHENYL
- 4-Phenylphenol, 97%
- Tox21_202220
- para-Hydroxydiphenyl
- WLN: QR DR
- FT-0600031
- NSC-1858
- 4-Phenylphenol
- P0201
- SCHEMBL38273
- CAS-92-69-3
- 4-phenyl-phenol
- P-PHENYLPHENOL [MI]
- CS-0008440
- Phenol p-phenyl
- SR-01000395951-1
- AMY40490
- 9P55LV4O0G
- 4'-hydroxybiphenyl
- 4-Phenylphenol, analytical standard
- AB01331816-02
- 1322-20-9
- NCGC00259769-01
- DS-9793
- CHEMBL73380
- Q27116056
- CHEBI:34422
- NCGC00249191-01
- [1,1'-Biphenyl]-4-ol
- 4-phenyl phenol
- InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13
- Tetrosin P 300
- 4-Phenylphenol, purified by sublimation, 99%
- Phenol, p-phenyl
- NS00007310
- AKOS001582119
- EN300-19707
-
- 인치: 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
- InChIKey: YXVFYQXJAXKLAK-UHFFFAOYSA-N
- 미소: OC1C=CC(=CC=1)C1C=CC=CC=1
계산된 속성
- 정밀분자량: 170.0732
- 동위원소 질량: 170.073164938g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 1
- 복잡도: 141
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.2
- 토폴로지 분자 극성 표면적: 20.2Ų
실험적 성질
- PSA: 20.23
- LogP: Log Kow = 3.20
[1,1'-Biphenyl]ol 관련 문헌
-
Mohamed S. A. Elsayed,Siran Chang,Mark Cushman Org. Biomol. Chem. 2018 16 108
-
John J. Molloy,Robert P. Law,James W. B. Fyfe,Ciaran P. Seath,David J. Hirst,Allan J. B. Watson Org. Biomol. Chem. 2015 13 3093
-
Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
-
Yu Li,Guiquan Xia,Qi Guo,Li Wu,Shizhen Chen,Zhigang Yang,Wei Wang,Zhong-Yin Zhang,Xin Zhou,Zhong-Xing Jiang Med. Chem. Commun. 2016 7 1672
-
Nikola Basari?,Nikola Cindro,Damir Bobinac,Lidija Uzelac,Kata Mlinari?-Majerski,Marijeta Kralj,Peter Wan Photochem. Photobiol. Sci. 2012 11 381
1322-20-9 ([1,1'-Biphenyl]ol) 관련 제품
- 2432-11-3(2,6-Diphenylphenol)
- 1806-29-7(2,2`-Dihydroxybiphenyl)
- 18531-99-2((1S)-[1,1'-Binaphthalene]-2,2'-diol)
- 1079-21-6(2-Phenylhydroquinone)
- 5422-91-3(2,5-Diphenylhydroquinone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
추천 공급업체
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
중국 공급자
대량
烟台朗裕新材料科技有限公司
골드 회원
중국 공급자
시약